



Application Notes and Protocols for Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of BTZ043

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Compound of Interest		
Compound Name:	BTZ043	
Cat. No.:	B560037	Get Quote

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These application notes provide a comprehensive overview of the pharmacokinetic and pharmacodynamic (PK/PD) properties of **BTZ043**, a novel benzothiazinone anti-tuberculosis drug candidate. Detailed protocols for key in vitro and in vivo experiments are included to facilitate the study of this compound.

Introduction

BTZ043 is a potent inhibitor of the decaprenyl-phospho-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[1][2][3] This novel mechanism of action makes it a promising candidate for the treatment of tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Understanding the PK/PD relationship of **BTZ043** is crucial for optimizing dosing regimens and predicting clinical efficacy.

Mechanism of Action

BTZ043 is a prodrug that is activated by the reduced flavin cofactor within the DprE1 enzyme. This activation involves the reduction of the nitro group of **BTZ043** to a reactive nitroso derivative.[4][5] The nitroso intermediate then forms a covalent semi-mercaptal adduct with a cysteine residue (Cys387 in Mycobacterium tuberculosis) in the active site of DprE1, leading to



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irreversible inhibition of the enzyme.[3][4][5] The inhibition of DprE1 blocks the synthesis of decaprenyl-phosphoryl-arabinose (DPA), a precursor for the arabinan domains of arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.[1][6]



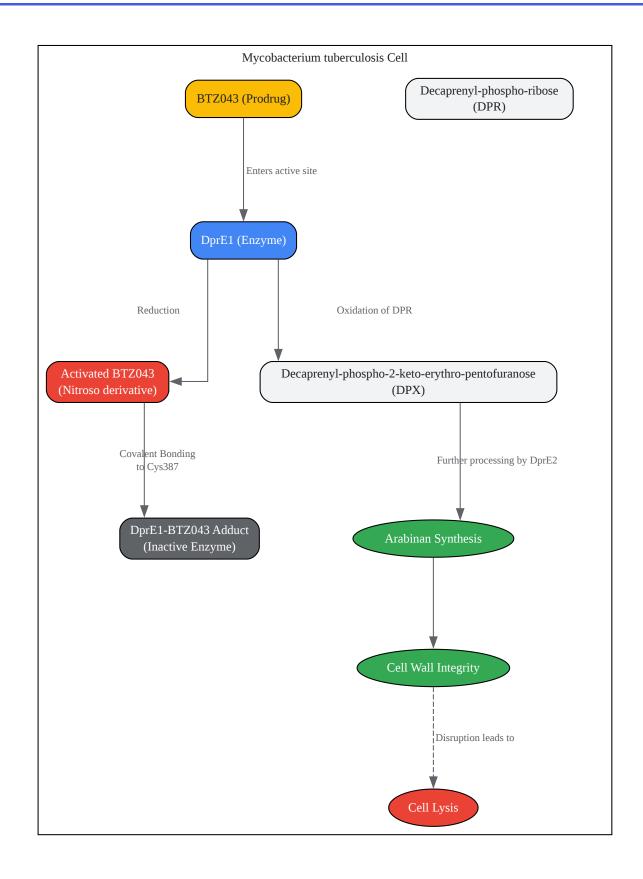


Figure 1: BTZ043 Mechanism of Action Pathway.



Pharmacokinetics

BTZ043 is rapidly absorbed, metabolized, and eliminated.[2] It is metabolized in the liver into two major metabolites, M1 (an amino derivative) and M2.[7][8] M1 is significantly less active against M. tuberculosis than the parent compound, while the activity of the unstable M2 metabolite is not fully characterized.[2][7][8] The pharmacokinetics of **BTZ043** can be influenced by food, with bioavailability being lower when administered without food.[9][10]

Table 1: Summary of In Vitro Pharmacodynamic

Parameters for BTZ043

Parameter	Value	Organism/Conditio n	Reference
MIC	1 - 30 ng/mL	M. tuberculosis complex	[1]
MIC	0.1 - 80 ng/mL	Fast-growing mycobacteria	[1]
MIC	0.001–0.008 mg/L	M. tuberculosis	[2]
MIC	<10 ng/mL	Intracellular mycobacteria in macrophages	[11]

Table 2: Summary of Preclinical In Vivo Pharmacokinetic

and Pharmacodynamic Parameters for BTZ043

Parameter	Value	Animal Model	Reference
NOAEL (28 days)	170 mg/kg	Rat	[1]
NOAEL	360 mg/kg	Minipig	[1]
Efficacious Dose	≥ 50 mg/kg (oral)	BALB/c mice	[2]
PK Model	2-compartmental	Mouse	[12][13]
PD Model	Direct Emax	Mouse	[12][13]



Table 3: Summary of Human Pharmacokinetic

Parameters for BTZ043

Parameter	Value/Observation	Clinical Study Phase	Reference
PK Model (BTZ043, M2)	2-compartment disposition	Phase 1b/2a	[7][9]
PK Model (M1)	1-compartment disposition	Phase 1b/2a	[7][9]
Bioavailability	54% lower without food	Phase 1b/2a	[9][10]
Dose Range Studied	250 - 1750 mg daily for 14 days	Phase 1b/2a	[7][9]
EC50 (total AUC0-24)	16,900 ng/mL*h	Phase 1b/2a	[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)

This protocol describes the determination of the MIC of **BTZ043** against Mycobacterium tuberculosis using the REMA method.

Materials:

- Mycobacterium tuberculosis H37Rv culture
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin, dextrose, catalase), and 0.05% Tween 80
- BTZ043 stock solution (in DMSO)
- Resazurin solution (0.01% w/v in sterile water)



- 96-well microtiter plates
- Sterile tubes and pipettes

Procedure:

- Inoculum Preparation:
 - Culture M. tuberculosis H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
 - Adjust the bacterial suspension to a McFarland standard of 1.0.
 - Dilute the adjusted suspension 1:20 in 7H9 broth to obtain the final inoculum.
- Drug Dilution:
 - Prepare serial two-fold dilutions of the BTZ043 stock solution in 7H9 broth in a separate
 96-well plate.
 - Transfer 100 μL of each drug dilution to the corresponding wells of the assay plate.
- Inoculation:
 - Add 100 μL of the final bacterial inoculum to each well containing the drug dilutions.
 - Include a drug-free well as a positive control for bacterial growth and a well with only broth as a negative control.
- Incubation:
 - Seal the plates and incubate at 37°C for 7 days.
- Resazurin Addition and Reading:
 - After incubation, add 30 μL of the resazurin solution to each well.
 - Incubate the plates for an additional 24-48 hours at 37°C.



 The MIC is defined as the lowest concentration of BTZ043 that prevents a color change from blue (resazurin) to pink (resorufin).

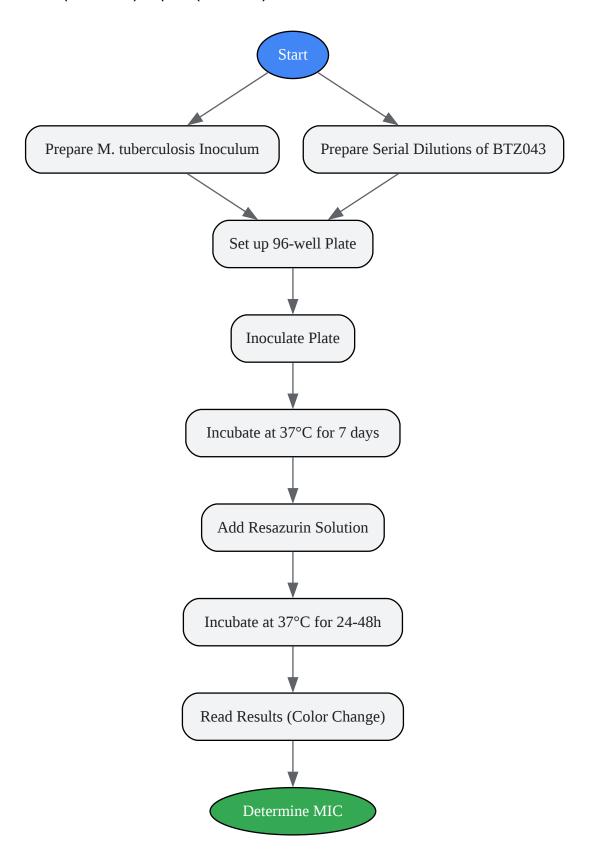




Figure 2: REMA Experimental Workflow.

Protocol 2: In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

This protocol outlines a general procedure for evaluating the in vivo efficacy of **BTZ043** in a chronic mouse model of TB.

Materials:

- BALB/c mice (female, 6-8 weeks old)
- Mycobacterium tuberculosis H37Rv
- · Aerosol exposure chamber
- BTZ043 formulation for oral gavage
- Sterile PBS
- 7H11 agar plates
- · Animal housing and handling equipment

Procedure:

- Infection:
 - Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a lung infection.
 - House the infected animals under appropriate biosafety conditions.
- Treatment Initiation:
 - Allow the infection to establish for 4-6 weeks to develop a chronic infection state.

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- Randomize mice into treatment and control groups.
- Drug Administration:
 - Administer BTZ043 orally by gavage once daily for a specified treatment duration (e.g., 4 or 8 weeks).
 - The control group should receive the vehicle used for drug formulation.
- · Monitoring:
 - Monitor the body weight and clinical signs of the mice throughout the experiment.
- Efficacy Assessment:
 - At the end of the treatment period, euthanize the mice.
 - Aseptically remove the lungs and spleen.
 - Homogenize the organs in sterile PBS.
 - Plate serial dilutions of the homogenates on 7H11 agar plates.
 - Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load.



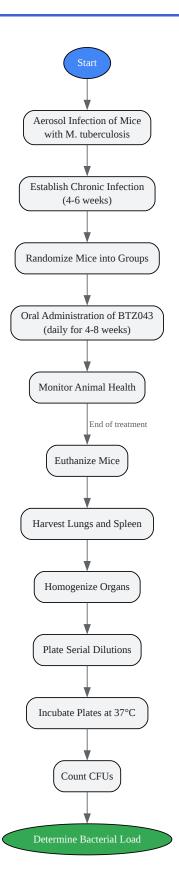


Figure 3: In Vivo Mouse Model Workflow.



Protocol 3: Population Pharmacokinetic (PK) Modeling Workflow

This protocol provides a high-level workflow for developing a population PK model for **BTZ043** using data from clinical trials.

Software:

NONMEM or R (with packages like nlmixr) for non-linear mixed-effects modeling.[12]

Procedure:

- Data Collection and Preparation:
 - Collect plasma concentration-time data for BTZ043 and its metabolites (M1 and M2) from study participants.
 - Collect demographic and clinical data (e.g., age, weight, food intake) that may influence PK.
 - Format the data into a NONMEM- or R-compatible dataset.
- Model Development:
 - Start with a base structural model (e.g., one- or two-compartment model) based on visual inspection of the data and known physiology.
 - Define the absorption model (e.g., first-order, zero-order).
 - Incorporate models for the formation and elimination of metabolites.
 - Define the statistical model, including inter-individual variability (IIV) on PK parameters (e.g., clearance, volume of distribution).
 - Define the residual error model to account for unexplained variability.
- Covariate Analysis:

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 Investigate the influence of covariates (e.g., food effect, body weight) on PK parameters using techniques like stepwise covariate modeling.

• Model Evaluation and Validation:

- Use goodness-of-fit plots (e.g., observed vs. predicted concentrations, conditional weighted residuals vs. time).
- Perform visual predictive checks (VPCs) to compare simulated and observed data distributions.
- Use bootstrap analysis to assess the stability and precision of the parameter estimates.

Model Application:

 Use the final model for simulations to explore different dosing scenarios and inform dose selection for future studies.



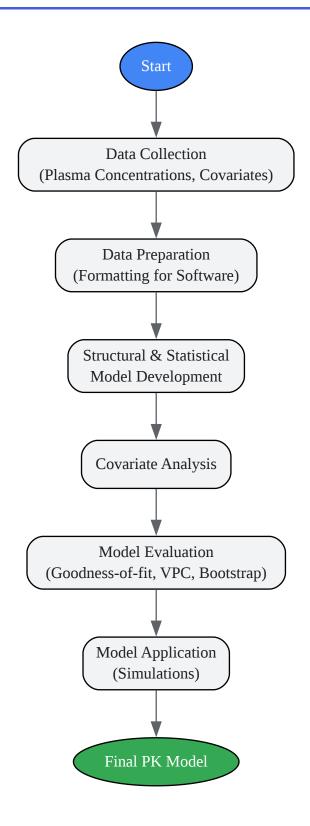


Figure 4: Population PK Modeling Workflow.



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